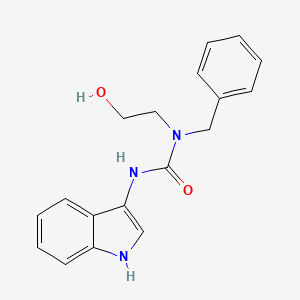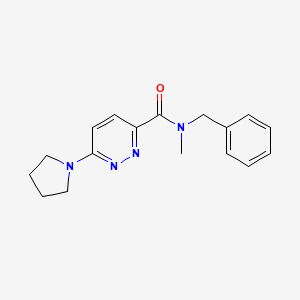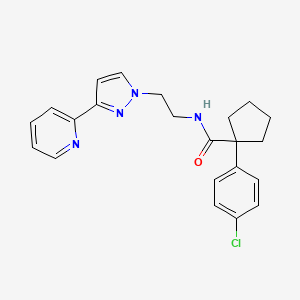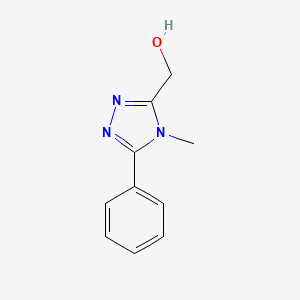![molecular formula C15H18ClNO B2954709 1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2189498-58-4](/img/structure/B2954709.png)
1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one, commonly known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a piperidine derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, CPP has been found to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This increase in dopamine levels has been associated with the reinforcing effects of drugs of abuse, as well as with the development of addiction.
Biochemical and Physiological Effects:
CPP has been found to have a range of biochemical and physiological effects. In addition to its ability to modulate the activity of certain neurotransmitters in the brain, CPP has also been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of a range of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments. It is relatively easy to synthesize, and it has been widely studied, with a range of established protocols for its use. However, there are also limitations to its use in lab experiments. For example, CPP has been found to have a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, CPP has been found to have a narrow therapeutic window, meaning that it can be toxic at higher doses.
Zukünftige Richtungen
There are several potential future directions for the study of CPP in scientific research. One area of interest is the development of new drugs that target the dopamine transporter, which could have potential applications in the treatment of addiction and other neuropsychiatric disorders. Additionally, there is interest in the development of new methods for the synthesis of CPP, which could lead to more efficient and cost-effective production of the compound. Finally, there is interest in the development of new methods for the delivery of CPP, which could improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, CPP is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters in the brain. While there are limitations to its use in lab experiments, there are also several potential future directions for the study of CPP, including the development of new drugs and new methods for synthesis and delivery.
Synthesemethoden
CPP can be synthesized through a variety of methods, including the reaction of 2-chlorobenzaldehyde with piperidine, followed by the addition of acetylacetone. Another method involves the reaction of 2-chlorobenzaldehyde with piperidine, followed by the addition of propargyl bromide. CPP can also be synthesized through the reaction of 2-chlorobenzaldehyde with piperidine, followed by the addition of propargyl alcohol.
Wissenschaftliche Forschungsanwendungen
CPP has been widely studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters in the brain. CPP has been used in studies investigating the mechanisms of addiction, as well as in studies exploring the role of certain neurotransmitters in mood disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-2-15(18)17-10-6-5-8-13(17)11-12-7-3-4-9-14(12)16/h2-4,7,9,13H,1,5-6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIIMJDKNNTXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B2954626.png)
![4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2954627.png)







![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2954648.png)
![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954649.png)